molecular formula C17H13FN2O4 B3611257 3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile

3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile

Cat. No. B3611257
M. Wt: 328.29 g/mol
InChI Key: YZZKABOCMLXMJQ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile, commonly known as DMAPA-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAPA-F is a derivative of acrylonitrile and is characterized by its unique chemical structure, which makes it an ideal candidate for various scientific research applications. In

Scientific Research Applications

DMAPA-F has been used in various scientific research applications, including but not limited to, drug discovery, chemical biology, and medicinal chemistry. The unique chemical structure of DMAPA-F makes it an ideal candidate for designing new drugs that can target specific biological pathways. DMAPA-F has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of cancer and other diseases.

Mechanism of Action

DMAPA-F is a potent inhibitor of certain enzymes, including protein kinases and phosphatases. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in changes in cell behavior.
Biochemical and Physiological Effects
DMAPA-F has been shown to have various biochemical and physiological effects on cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer drug candidate. DMAPA-F has also been shown to inhibit the growth of certain bacteria, making it a potential antibiotic drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPA-F is its potency as an enzyme inhibitor. The compound has been shown to inhibit the activity of certain enzymes at very low concentrations, making it an ideal tool for studying cellular signaling pathways. However, one of the limitations of DMAPA-F is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations, making it important to use caution when handling the compound in lab experiments.

Future Directions

There are several potential future directions for research involving DMAPA-F. One potential direction is the development of new drugs that target specific enzymes that are inhibited by DMAPA-F. Another potential direction is the study of the compound's effects on cellular signaling pathways in different cell types. Additionally, the use of DMAPA-F as a tool for studying enzyme activity and cellular signaling pathways could lead to the development of new drugs and therapies for various diseases.

properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKABOCMLXMJQ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile
Reactant of Route 5
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.